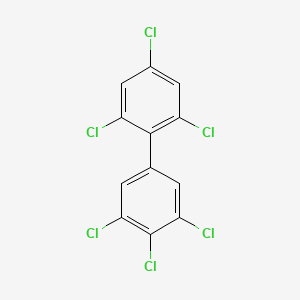

2,3',4,4',5',6-Hexachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHIPNORFGJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074187 | |

| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59291-65-5 | |

| Record name | PCB 168 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to PCB 168: Chemical Structure, Physical Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) represent a class of synthetic organochlorine compounds that, due to their chemical stability and desirable physical properties, were once widely used in numerous industrial applications.[1][2] Despite their production being banned in many countries, including the United States in 1979, their persistence in the environment and potential for bioaccumulation continue to make them a subject of significant scientific interest and regulatory concern.[3][4] This technical guide provides a comprehensive overview of a specific congener, PCB 168, detailing its chemical and physical characteristics, environmental behavior, toxicological profile, and analytical methodologies.

PCB 168, a hexachlorobiphenyl, is a notable congener found in environmental samples and is often included in monitoring programs. Understanding its fundamental properties is crucial for assessing its environmental fate, transport, and potential biological effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in environmental science, toxicology, and drug development who may encounter or study this persistent organic pollutant.

Chemical Identity and Structure

PCB 168 is scientifically known as 2,3',4,4',5',6-Hexachlorobiphenyl .[5] Its chemical identity is defined by the following key identifiers:

-

IUPAC Name: 1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene[5][6]

-

Molecular Formula: C₁₂H₄Cl₆[5]

-

Molecular Weight: 360.88 g/mol [5]

The structure of PCB 168 consists of a biphenyl backbone with six chlorine atoms attached at the 2, 3', 4, 4', 5', and 6 positions of the phenyl rings. The substitution pattern, particularly the presence of chlorine atoms in the ortho positions (2 and 6), influences the molecule's planarity and, consequently, its toxicological properties.

Physical and Chemical Properties

The physical and chemical properties of PCB 168 are critical for understanding its environmental distribution and partitioning behavior. While experimental data for some properties of this specific congener are limited, the following table summarizes the available information, including predicted values where experimental data is lacking.

| Property | Value | Source(s) |

| Physical State | Oily liquid or solid | |

| Melting Point | Data for the pure compound is not readily available. A value of -107.3 °C is reported for a solution in isooctane. | [7] |

| Boiling Point | Data for the pure compound is not readily available. A value of 99.2 °C is reported for a solution in isooctane. | [7] |

| Water Solubility | Very low; predicted to be in the range of 1.6e-06 g/L. | |

| Vapor Pressure | Low; predicted to be in the range of 1.12e-5 to 5.41e-6 mmHg. | [8] |

| Octanol-Water Partition Coefficient (log Kow) | High; predicted to be approximately 7.2. | [5] |

The high octanol-water partition coefficient (log Kow) indicates that PCB 168 is highly lipophilic, meaning it has a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation.[9][10] Its low water solubility and low vapor pressure contribute to its persistence in soil and sediment.[8][10]

Synthesis and Environmental Fate

Synthesis

Historically, commercial PCB mixtures were produced through the direct chlorination of biphenyl, resulting in a complex mixture of congeners.[4] The synthesis of individual, pure PCB congeners for research and as analytical standards is now typically achieved through more selective chemical methods. A common and effective approach is the Suzuki-coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl boronic acid with a bromochlorobenzene.[11] This method offers high selectivity and good yields, allowing for the precise synthesis of specific congeners like PCB 168.

Environmental Persistence and Transport

Like other highly chlorinated PCBs, PCB 168 is highly resistant to environmental degradation.[12][13] Its chemical stability, a desirable trait for its industrial applications, is the primary reason for its long-term persistence. It is not readily broken down by biological or chemical processes in the environment.

Due to its low volatility, PCB 168 tends to adsorb to soil and sediment particles.[2] However, it can undergo long-range atmospheric transport, cycling between air, water, and soil, leading to its global distribution.[12]

Bioaccumulation and Biomagnification

The lipophilic nature of PCB 168 drives its bioaccumulation in the fatty tissues of living organisms.[9][14] As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[12] This results in the highest concentrations being found in top predators, including humans.[12]

Toxicological Profile

The toxicity of PCB congeners is largely related to their molecular structure, specifically the degree of chlorination and the substitution pattern at the ortho positions.

Dioxin-Like vs. Non-Dioxin-Like PCBs

Some PCB congeners can adopt a planar or "coplanar" structure, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[15][16] These "dioxin-like" PCBs can bind to the aryl hydrocarbon receptor (AhR) and elicit a range of toxic responses.[16][17]

PCB 168 has chlorine atoms at the 2 and 6 ortho positions, which sterically hinder the rotation of the phenyl rings, preventing it from adopting a planar conformation. Therefore, PCB 168 is classified as a non-dioxin-like PCB .[15]

Known Health Effects

While not possessing dioxin-like toxicity, non-dioxin-like PCBs, including PCB 168, are not without biological activity. The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified PCBs as probable human carcinogens.[14][18]

Studies have shown that PCB 168 can exhibit other toxic effects. For instance, it has been found to have antiandrogenic effects, meaning it can interfere with the function of male sex hormones.[19] Research also suggests that some PCBs can have neurotoxic potential. As potent inducers of hepatic enzyme systems, PCBs may have additional unpredictable long-term health effects.[20]

Analytical Methodology

The accurate detection and quantification of specific PCB congeners like PCB 168 in complex environmental matrices require sophisticated analytical techniques. The following outlines a typical workflow for the analysis of PCBs in sediment, based on established EPA methodologies.

Sample Preparation and Extraction

A crucial step in the analysis of PCBs in solid matrices like sediment is the efficient extraction of the target analytes.

Step-by-Step Extraction Protocol for Sediment Samples:

-

Sample Homogenization: The collected sediment sample is first homogenized to ensure a representative subsample is taken for analysis.

-

Drying: The sample is typically mixed with anhydrous sodium sulfate to remove water.[21]

-

Surrogate Spiking: A known amount of a surrogate standard (a labeled PCB congener not expected to be in the sample) is added to the sample to monitor the efficiency of the extraction and cleanup process.

-

Solvent Extraction: The dried and spiked sample is extracted with an organic solvent. Common techniques include:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent like a hexane:acetone mixture for several hours.[21]

-

Pressurized Liquid Extraction (PLE): A more modern and faster technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.[22]

-

-

Sulfur Removal: If the sediment has a high sulfur content, the extract is treated with copper to remove elemental sulfur, which can interfere with the analysis.

-

Cleanup and Fractionation: The raw extract is then subjected to one or more cleanup steps to remove interfering compounds such as lipids and other organic matter. This is often achieved using column chromatography with adsorbents like silica gel or Florisil.[3] For the analysis of non-ortho PCBs, an additional fractionation step may be required.[23]

Instrumental Analysis

High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard for the congener-specific analysis of PCBs.

EPA Method 1668C: This method is designed for the determination of all 209 PCB congeners in various matrices, including water, soil, and sediment, using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[24][25]

-

Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph, where the individual PCB congeners are separated based on their boiling points and interaction with a long capillary column.[26]

-

High-Resolution Mass Spectrometry (HRMS): As the separated congeners exit the GC column, they enter a high-resolution mass spectrometer. This detector ionizes the molecules and separates the ions based on their mass-to-charge ratio with high precision, allowing for the unambiguous identification and quantification of each congener, even at very low concentrations.[27][28]

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for PCB 168 in a sediment sample.

Caption: Analytical workflow for the determination of PCB 168 in sediment.

Conclusion

PCB 168 (this compound) is a persistent and bioaccumulative environmental contaminant with a distinct chemical profile. As a non-dioxin-like congener, its toxicity is not mediated through the Ah receptor, yet it exhibits other biological activities that warrant continued investigation. Accurate assessment of its environmental levels and potential risks relies on sophisticated analytical methods, such as EPA Method 1668C, which provide the necessary sensitivity and selectivity for congener-specific quantification. This technical guide serves as a foundational resource for professionals in research and development, providing essential information on the chemical structure, physical properties, and analytical considerations for this important polychlorinated biphenyl congener.

References

-

Determination of polychlorinated biphenyls (PCBs) in sediment and biota - Repository OceanBestPractices. (n.d.). Retrieved from [Link]

-

A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography— Time-of-Flight. (n.d.). Retrieved from [Link]

-

Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection. (2013, October 1). PubMed. Retrieved from [Link]

-

Determination of Polychlorinated Biphenyls (PCBs) in Sediment - VELP Scientifica. (n.d.). Retrieved from [Link]

-

Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. (2021, July 1). EPA. Retrieved from [Link]

-

Polychlorinated Biphenyls (PCBs) in Soil, Sediment, and Biosolid Samples - Analytical Method. (n.d.). Retrieved from [Link]

-

2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem. (n.d.). Retrieved from [Link]

-

Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2010, April 1). EPA. Retrieved from [Link]

-

In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl (NDL- PCB) congener - VU Research Portal. (2001, May 30). Retrieved from [Link]

-

EPA Method 1668 C Instrumentation Guide - Amptius. (n.d.). Retrieved from [Link]

-

POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C - Bay Area Clean Water Agencies. (2013, December 31). Retrieved from [Link]

-

Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5) - Taylor & Francis. (2006, September 24). Retrieved from [Link]

-

Polychlorinated biphenyl - Wikipedia. (n.d.). Retrieved from [Link]

-

SERVICES SUMMARY 1668A/1668C. (n.d.). Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (n.d.). Retrieved from [Link]

-

Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC. (n.d.). Retrieved from [Link]

-

Persistence and Bioaccumulation of Persistent Organic Pollutants (POPs). (2013, October 2). Retrieved from [Link]

-

The Toxicology of PCB's—An Overview for Clinicians - PMC. (n.d.). Retrieved from [Link]

-

Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. (n.d.). Retrieved from [Link]

-

2,2',3,4,5,6-Hexachlorobiphenyl (T3D0531) - T3DB. (2009, March 6). Retrieved from [Link]

-

Octanol-water partition coefficient - Wikipedia. (n.d.). Retrieved from [Link]

-

PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs). (n.d.). Retrieved from [Link]

-

Learn about Polychlorinated Biphenyls | US EPA. (n.d.). Retrieved from [Link]

-

2,2',3,3',4,6'-hexachlorobiphenyl - Stenutz. (n.d.). Retrieved from [Link]

-

2,2',3,4',5,6-Hexachlorobiphenyl Properties - EPA. (n.d.). Retrieved from [Link]

-

A Novel Method for Measuring Membrane-Water Partition Coefficients of Hydrophobic Organic Chemicals: Comparison with 1. (n.d.). Retrieved from [Link]

-

A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated - Standard Reference Data. (n.d.). Retrieved from [Link]

-

PCB-168 (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved from [Link]

-

Species-specific bioaccumulation of persistent organohalogen contaminants in a tropical marine ecosystem (Seychelles, western In - Archimer. (n.d.). Retrieved from [Link]

-

What are PCBs? - NJ.gov. (n.d.). Retrieved from [Link]

-

2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia. (n.d.). Retrieved from [Link]

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (n.d.). Retrieved from [Link]

-

Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study - PMC. (n.d.). Retrieved from [Link]

-

Occurrence and ecological risks of organochlorine pesticides and polychlorinated biphenyls in a semi-enclosed urban watershed - ResearchGate. (2025, August 1). Retrieved from [Link]

-

This compound | C12H4Cl6 | CID 63078 - PubChem. (n.d.). Retrieved from [Link]

-

Polychlorinated Biphenyls - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Vapor Pressure Determination for Individual Polychlorinated biphenyls and Commercial Fluids using the Knudsen Effusion Method - OSTI. (n.d.). Retrieved from [Link]

-

Dioxins and dioxin-like PCBs in the EU | WWF. (n.d.). Retrieved from [Link]

-

PCBs, Aroclors & dioxin-like PCB's, what are they? (2023, January 10). Retrieved from [Link]

-

The Chemistry of PCBs 101 - LSP Association. (n.d.). Retrieved from [Link]

-

polychlorinated dibenzo-p-dioxins (pcdds) - CIRCABC. (n.d.). Retrieved from [Link] draft_16012012.pdf

Sources

- 1. accustandard.com [accustandard.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. unitedchem.com [unitedchem.com]

- 5. This compound | C12H4Cl6 | CID 63078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lspa.memberclicks.net [lspa.memberclicks.net]

- 14. Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accustandard.com [accustandard.com]

- 16. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]

- 17. eurofins.com.au [eurofins.com.au]

- 18. Persistent organic pollutants in the Scheldt estuary: environmental distribution and bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.vu.nl [research.vu.nl]

- 20. scholars.unh.edu [scholars.unh.edu]

- 21. epa.gov [epa.gov]

- 22. Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. OBPS Repository [repository.oceanbestpractices.org]

- 24. Analytical Method [keikaventures.com]

- 25. epa.gov [epa.gov]

- 26. gcms.cz [gcms.cz]

- 27. amptius.com [amptius.com]

- 28. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

Technical Guide: Differential Analysis of PCB 168 vs. Dioxin-Like PCBs

This guide details the structural, mechanistic, and analytical divergences between PCB 168 (a representative non-dioxin-like congener) and dioxin-like PCBs (DL-PCBs) .[1]

Executive Summary: The Structural Schism

The toxicity of Polychlorinated Biphenyls (PCBs) is dictated by a structural "schism" determined by chlorine substitution at the ortho positions (2, 2', 6, 6').[1]

-

Dioxin-Like PCBs (DL-PCBs): Possess zero or one ortho chlorine. This allows the biphenyl rings to rotate into a coplanar configuration, mimicking the structure of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[1]

-

PCB 168 (NDL-PCB): Possesses two ortho chlorines (2,6-substitution).[1] This creates significant steric hindrance, forcing the phenyl rings into a non-planar (twisted) conformation.[1] This prevents binding to the aryl hydrocarbon receptor (AhR) but enables alternative toxicity pathways (neurotoxicity, Ca2+ signaling).[1]

Structural Determinants & Steric Hindrance

Chemical Identity

| Feature | PCB 168 | Dioxin-Like PCB (e.g., PCB 126) |

| IUPAC Name | 2,3',4,4',5',6-Hexachlorobiphenyl | 3,3',4,4',5-Pentachlorobiphenyl |

| Chlorine Pattern | Di-ortho (2,[1] 6) | Non-ortho |

| Conformation | Non-Planar (Twisted ~90°) | Coplanar (Flat) |

| Steric Energy | High (Cl-Cl repulsion) | Low |

The "Orthogonal" Effect

In PCB 168, the chlorine atoms at positions 2 and 6 on the first ring physically clash with the hydrogens or chlorines on the opposing ring.[1] This steric bulk forces the two phenyl rings to twist away from each other to minimize potential energy.

Figure 1: Structural causality of PCB toxicity. The di-ortho substitution of PCB 168 physically prevents the planarity required for Dioxin-Like toxicity.

Mechanistic Divergence[1]

The biological impact of PCB 168 is not "lesser" than DL-PCBs; it is fundamentally different. While DL-PCBs drive toxicity via gene transcription (AhR), PCB 168 acts primarily through signal transduction and ion channel modulation.[1]

Dioxin-Like Pathway (AhR Activation)

DL-PCBs enter the cell and bind the cytosolic Aryl Hydrocarbon Receptor (AhR) . The complex translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs).[1]

-

Outcome: Induction of CYP1A1/1A2, oxidative stress, thymic atrophy, wasting syndrome.[1]

-

PCB 168 Status: Inactive.

PCB 168 Pathway (RyR & CAR/PXR)

PCB 168, like other NDL-PCBs (e.g., PCB 95, 153), acts via two distinct non-AhR mechanisms:[1]

-

Ryanodine Receptor (RyR) Sensitization: PCB 168 binds to RyR channels on the Endoplasmic Reticulum (ER) of neurons. It stabilizes the channel in an "open" state, causing uncontrolled Ca2+ leakage into the cytoplasm.[1] This alters dendritic arborization and synaptic plasticity.

-

CAR/PXR Activation: It acts as a Phenobarbital-type inducer, binding to the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR).[1]

-

Outcome: Induction of CYP2B and CYP3A families (biotransformation enzymes), thyroid hormone disruption (via T4 displacement).

-

Figure 2: Divergent signaling pathways. PCB 168 bypasses the AhR pathway entirely, instead activating neurotoxic (RyR) and metabolic (CAR) pathways.[1]

Toxicological Profile Comparison

The World Health Organization (WHO) assigns Toxic Equivalency Factors (TEFs) to DL-PCBs, scaling their toxicity relative to TCDD (TEF = 1.0).[1] PCB 168 has no TEF because it does not act via the AhR.

| Endpoint | DL-PCBs (e.g., PCB 126) | PCB 168 (NDL) |

| WHO TEF (2005) | 0.1 (High Potency) | 0 (Zero) |

| Primary Target | Immune System, Liver, Skin | Nervous System , Thyroid |

| Mechanism | Genomic (AhR-mediated) | Non-Genomic (Ca2+ signaling) |

| Metabolism | Slow (Resistant to CYP1A) | Moderate (Induces own metabolism via CYP2B) |

| Key Effect | Chloracne, Wasting, Cancers | Cognitive Deficits, Motor Dysfunction |

Analytical Methodology & Challenges

Separating PCB 168 from other congeners is a critical challenge in environmental analysis. In many standard gas chromatography (GC) methods, PCB 168 co-elutes with other abundant congeners, leading to quantification errors.[1]

The Co-Elution Problem (PCB 153/168)

On the most common GC column phase (5% phenyl-methylpolysiloxane, e.g., DB-5, HP-5), PCB 168 co-elutes with PCB 153 .[1]

-

PCB 153 is often the most abundant congener in human and environmental samples.

-

Consequence: Unless resolved, the signal for "PCB 153" often includes PCB 168, masking the specific presence of 168.[1]

Validated Separation Protocol (Self-Validating System)

To accurately quantify PCB 168, you must use a multidimensional approach or a specialized column phase.[1]

Method: EPA 1668C (High-Resolution GC/HRMS)

-

Primary Column (Screening):

-

Column: DB-5ms (30m x 0.25mm).[2]

-

Result: PCB 168 and PCB 153 appear as a single peak.

-

-

Confirmatory Column (Resolution):

-

Mass Spectrometry (HRMS):

-

Operate in SIM (Selected Ion Monitoring) mode.

-

Ions: Monitor m/z 360.8877 (M+) and 362.8848 (M+2) for hexachlorobiphenyls.

-

Validation: The ratio of M+/(M+2) must be within ±15% of the theoretical value (1.24) to confirm identity.

-

Experimental Workflow Summary

-

Step 1: Spike sample with 13C-labeled PCB 168 (internal standard) to track recovery.

-

Step 2: Extract via Soxhlet (sediment) or Liquid-Liquid (serum).

-

Step 3: Clean up using Acid Silica (removes lipids) and Alumina (fractionates based on polarity).

-

Step 4: Analyze on SPB-Octyl column to resolve 168 from 153.

References

-

Van den Berg, M., et al. (2006).[1] "The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds." Toxicological Sciences. Link

-

Pessah, I. N., et al. (2006).[1][3] "Structure-Activity Relationship for Non-coplanar PCB-Induced Ryanodine Receptor Activation." Toxicological Sciences. Link

-

U.S. EPA. (2010). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS."[1] EPA Office of Water. Link

-

Frame, G. M. (1997).[1] "A collaborative study of 209 PCB congeners on 20 capillary gas chromatography columns." Fresenius' Journal of Analytical Chemistry. Link

-

Garrison, A. W., et al. (2000).[1] "Separation of PCB Congeners using SPB-Octyl Columns." Journal of Chromatography A. (Demonstrates 153/168 separation).

Sources

- 1. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmiter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]

- 2. agilent.com [agilent.com]

- 3. escholarship.org [escholarship.org]

- 4. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of PCB 168 on Dopaminergic Neurotransmission

Abstract

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that have been linked to a range of adverse health effects, including neurotoxicity. This technical guide provides a comprehensive overview of the known and extrapolated effects of PCB congener 168 (2,2',3,3',4,6,6'-heptachlorobiphenyl) on dopaminergic neurotransmission. While specific research on PCB 168 is limited, this document synthesizes findings from studies on structurally related non-dioxin-like PCBs to elucidate its probable mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals investigating the neurotoxic potential of PCBs and developing strategies to mitigate their impact. We will delve into the intricate molecular interactions of PCBs with key components of the dopaminergic system, including the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the rate-limiting enzyme in dopamine synthesis, tyrosine hydroxylase (TH). Furthermore, this guide provides detailed, field-proven experimental protocols for assessing the effects of PCB 168 on these targets, alongside data presentation formats and visual diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Neurotoxicological Significance of PCB 168

Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners that were widely used in industrial applications before being banned in many countries due to their environmental persistence and toxicity.[1] Despite the ban, PCBs continue to be a significant environmental and public health concern due to their bioaccumulation in the food chain.[2] Exposure to PCBs has been associated with a variety of health issues, including cancer, immune system dysfunction, reproductive and developmental problems, and neurotoxicity.[2][3][4]

The developing brain is particularly vulnerable to the neurotoxic effects of PCBs.[2] Epidemiological and experimental studies have linked PCB exposure to cognitive and motor deficits, which are often associated with disruptions in the dopaminergic system.[5] The dopaminergic system plays a crucial role in motor control, motivation, reward, and executive function.

PCB 168 (2,2',3,3',4,6,6'-heptachlorobiphenyl) is a non-dioxin-like PCB congener that has been detected in human serum and is considered a relevant indicator of PCB exposure. While direct studies on the dopaminergic effects of PCB 168 are scarce, its chemical structure—a heptachlorinated biphenyl with multiple ortho-chlorine substitutions—suggests it likely shares neurotoxic properties with other well-studied non-dioxin-like PCBs.[6] This guide will, therefore, draw upon the broader knowledge of non-dioxin-like PCB neurotoxicity to build a comprehensive picture of the potential effects of PCB 168.

Molecular Mechanisms of PCB 168-Induced Dopaminergic Disruption

The neurotoxicity of non-dioxin-like PCBs is primarily attributed to their ability to interfere with key proteins involved in dopamine homeostasis. The primary targets include the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and tyrosine hydroxylase (TH).

Inhibition of Dopamine Transporter (DAT)

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[7][8][9] Non-dioxin-like PCBs, particularly those with ortho-chlorine substitutions, are known to be potent inhibitors of DAT.[7][8][9] This inhibition leads to an increase in the extracellular concentration of dopamine, which can result in overstimulation of dopamine receptors and subsequent neurotoxic events, including the generation of reactive oxygen species (ROS).

-

Causality: The lipophilic nature of PCBs allows them to readily cross cell membranes and interact with the hydrophobic domains of the DAT protein. The specific chlorine substitution pattern, particularly in the ortho positions, influences the congener's three-dimensional structure and its affinity for the transporter. It is hypothesized that these PCBs act as competitive inhibitors, binding to the same or an overlapping site as dopamine.

Disruption of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is located on the membrane of synaptic vesicles and is responsible for sequestering cytosolic dopamine into these vesicles for storage and subsequent release.[10] This process is crucial not only for neurotransmission but also for protecting the neuron from the cytotoxic effects of free cytosolic dopamine, which can auto-oxidize to form neurotoxic quinones and reactive oxygen species. Several non-dioxin-like PCBs have been shown to inhibit VMAT2 function.[10]

-

Causality: Inhibition of VMAT2 by PCBs leads to an accumulation of dopamine in the cytoplasm. This elevated cytosolic dopamine is a primary driver of oxidative stress within the dopaminergic neuron. The increased production of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death. The structure-activity relationship for VMAT2 inhibition by PCBs suggests that congeners with a higher degree of chlorination and specific ortho-substitutions are more potent inhibitors.[11]

Alteration of Tyrosine Hydroxylase (TH) Activity

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, catalyzing the conversion of L-tyrosine to L-DOPA.[6] The activity of TH is tightly regulated to maintain appropriate dopamine levels. Some studies have indicated that PCBs can inhibit TH activity, leading to a reduction in dopamine synthesis.[6]

-

Causality: The precise mechanism of TH inhibition by PCBs is not fully elucidated but is thought to be an indirect effect. The accumulation of cytosolic dopamine resulting from VMAT2 inhibition can lead to feedback inhibition of TH. Additionally, the oxidative stress induced by PCBs can damage the TH enzyme itself, reducing its catalytic activity.

Experimental Protocols for Assessing PCB 168 Neurotoxicity

To facilitate research into the dopaminergic effects of PCB 168, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays. These protocols are designed to be self-validating and are based on established methodologies in the field of neurotoxicology.

In Vitro Assessment: Synaptosomal [³H]Dopamine Uptake Assay

This assay measures the ability of a test compound, such as PCB 168, to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes). It is a direct measure of DAT and VMAT2 function.

Protocol: Preparation of Rat Brain Synaptosomes [12][13][14][15][16]

-

Tissue Dissection: Euthanize an adult rat according to approved animal care and use committee protocols. Rapidly dissect the brain and place it in ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Homogenization: Homogenize the brain tissue (typically striatum for dopaminergic studies) in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer with 10-12 gentle strokes at 800 rpm.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

-

Carefully collect the supernatant (S1) and centrifuge it at 15,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2) contains the crude synaptosomal fraction.

-

-

Washing: Gently resuspend the P2 pellet in fresh, ice-cold homogenization buffer and centrifuge again at 15,000 x g for 20 minutes at 4°C.

-

Final Resuspension: Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer) to a final protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration can be determined using a standard method like the BCA assay.

Protocol: [³H]Dopamine Uptake Assay [17][18][19]

-

Preparation: Prepare assay tubes containing Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, pH 7.4), a monoamine oxidase inhibitor (e.g., 10 µM pargyline) to prevent dopamine metabolism, and varying concentrations of PCB 168 (dissolved in a suitable vehicle like DMSO, with final DMSO concentration kept below 0.1%).

-

Pre-incubation: Add the synaptosomal suspension to the assay tubes and pre-incubate for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound [³H]dopamine.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909 or cocaine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The inhibitory effect of PCB 168 is expressed as a percentage of the control (vehicle-treated) specific uptake. IC₅₀ values can be determined by testing a range of PCB 168 concentrations.

In Vivo Assessment: Intracerebral Microdialysis

In vivo microdialysis allows for the sampling of extracellular dopamine and its metabolites from specific brain regions of freely moving animals, providing a dynamic measure of dopaminergic neurotransmission.[20][21][22][23][24]

Protocol: In Vivo Microdialysis for Dopamine Measurement [20][21][22][23][24]

-

Surgical Implantation of Guide Cannula: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least one week.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: After a stabilization period of at least one hour, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

PCB 168 Administration: Administer PCB 168 to the animal (e.g., via oral gavage or intraperitoneal injection).

-

Post-treatment Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular dopamine and its metabolites (DOPAC and HVA).

-

Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal.

Assessment of Tyrosine Hydroxylase Activity

This assay measures the activity of the rate-limiting enzyme in dopamine synthesis.

Protocol: Tyrosine Hydroxylase Activity Assay [25][26][27]

-

Tissue Preparation: Homogenize brain tissue (e.g., striatum) from control and PCB 168-treated animals in a suitable buffer.

-

Incubation: Incubate the homogenate with L-tyrosine (the substrate), a pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), and other necessary components (e.g., catalase, Fe²⁺).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

L-DOPA Quantification: Quantify the amount of L-DOPA produced using HPLC with electrochemical or fluorescence detection.

-

Data Analysis: Express TH activity as the amount of L-DOPA produced per unit of protein per unit of time.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the effects of PCB 168.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data on the effects of non-dioxin-like PCBs on dopaminergic parameters. Note that specific data for PCB 168 is currently unavailable and the values presented are for illustrative purposes based on other congeners.

| PCB Congener | Assay | Target | Effect | Potency (IC₅₀/EC₅₀) | Reference |

| Hypothetical PCB 168 | [³H]Dopamine Uptake | DAT | Inhibition | To be determined | |

| Hypothetical PCB 168 | [³H]Dopamine Uptake | VMAT2 | Inhibition | To be determined | |

| PCB 95 | [³H]Dopamine Uptake | DAT | Inhibition | ~10 µM | [6] |

| PCB 153 | [³H]Dopamine Uptake | DAT | Inhibition | ~20 µM | [6] |

| Aroclor 1254 | Dopamine Levels | Striatum (in vivo) | Decrease | - |

Signaling Pathway and Workflow Diagrams

Visual representations can greatly enhance the understanding of complex biological processes. The following diagrams were created using Graphviz (DOT language).

Dopamine Synthesis and Metabolism Pathway

Caption: Dopamine synthesis from L-tyrosine and its subsequent metabolism.[28][29][30][31]

Presynaptic Dopamine Terminal and Sites of PCB 168 Action

Caption: Key sites of action for PCB 168 within the presynaptic dopamine terminal.[32][33][34][35]

Conclusion and Future Directions

While direct evidence for the effects of PCB 168 on dopaminergic neurotransmission is currently limited, its structural similarity to other neurotoxic non-dioxin-like PCBs provides a strong basis for predicting its disruptive potential. The mechanisms of DAT inhibition, VMAT2 disruption, and indirect TH modulation are likely key events in PCB 168-induced dopaminergic neurotoxicity. The experimental protocols detailed in this guide offer a robust framework for researchers to specifically investigate the effects of this environmentally relevant congener.

Future research should focus on:

-

Congener-Specific Studies: Conducting in vitro and in vivo studies to directly assess the effects of PCB 168 on DAT, VMAT2, and TH, and to determine its potency relative to other PCBs.

-

Mixture Effects: Investigating the effects of environmentally relevant PCB mixtures that include PCB 168 to understand potential synergistic or antagonistic interactions.

-

Developmental Neurotoxicity: Examining the impact of developmental exposure to PCB 168 on the maturation and function of the dopaminergic system.

-

Human Studies: Correlating levels of PCB 168 in human populations with biomarkers of dopaminergic dysfunction and neurobehavioral outcomes.

By addressing these research gaps, we can gain a more complete understanding of the risks posed by PCB 168 and develop more effective strategies for protecting human neurological health.

References

-

Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (1995). Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 670(1), 45-52. [Link]

-

Dhanushkodi, A., & Shetty, A. K. (2017). Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes. Bio-protocol, 7(24), e2653. [Link]

-

Evans, G. J. (2015). Subcellular Fractionation of the Brain: Preparation of Synaptosomes and Synaptic Vesicles. Cold Spring Harbor Protocols, 2015(8), pdb.prot083469. [Link]

-

Mariussen, E., Andersson, P. L., Tysklind, M., & Fonnum, F. (2013). Non-dioxin-like PCBs inhibit [(3)H]WIN-35428 binding to the dopamine transporter: a structure-activity relationship study. NeuroToxicology, 39, 18-24. [Link]

-

University of Bristol. (n.d.). PREPARATION OF RAT BRAIN SYNAPTOSOMES. [Link]

-

Klocke, C., & Lein, P. J. (2020). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. Toxics, 8(1), 13. [Link]

-

Mariussen, E., Andersson, P. L., Tysklind, M., & Fonnum, F. (2013). Non-dioxin-like PCBs inhibit [3H]WIN-35,428 binding to the dopamine transporter: A structure–activity relationship study. NeuroToxicology, 39, 18-24. [Link]

-

Shain, W., Bush, B., & Seegal, R. (1991). Neurotoxicity of polychlorinated biphenyls: structure-activity relationship of individual congeners. Toxicology and Applied Pharmacology, 111(1), 33-42. [Link]

-

Singh, A., Kumar, A., & Singh, S. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 88, 78-83. [Link]

-

Castañeda, E., Whishaw, I. Q., & Robinson, T. E. (2009). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. In: Parkinson's Disease (pp. 231-244). Humana Press. [Link]

-

Mariussen, E., Andersson, P. L., Tysklind, M., & Fonnum, F. (2013). Non-dioxin-like PCBs inhibit [3H]WIN-35,428 binding to the dopamine transporter: a structure–activity relationship study. NeuroToxicology, 39, 18-24. [Link]

-

Thorsen, M., & Møller, M. K. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE (Journal of Visualized Experiments), (e66903). [Link]

-

Schmidt, C. J., & Lunte, C. E. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6334–6340. [Link]

-

Enayah, W., Kedenburg, J. P., & Lehmler, H. J. (2018). PCB95 and PCB153 change dopamine levels and turn-over in PC12 cells. Toxicology in Vitro, 47, 176-185. [Link]

-

Krauskopf, J., et al. (2024). Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology. Environment International, 187, 108642. [Link]

-

Lee, S. H., et al. (2016). Tissue preparation and tyrosine hydroxylase (TH) immunohistochemistry. Bio-protocol, 6(18), e1933. [Link]

-

Mariussen, E., & Fonnum, F. (2003). The effect of polychlorinated biphenyls on the uptake of dopamine into rat brain synaptic vesicles: a structure-activity study. Archives of toxicology, 77(11), 644–649. [Link]

-

protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. [Link]

-

Montano, M., & Lein, P. J. (2022). Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment. UC Davis. [Link]

-

Eubig, P. A., et al. (2014). A Comparison of Presynaptic and Postsynaptic Dopaminergic Agonists on Inhibitory Control Performance in Rats Perinatally Exposed to PCBs. Neurotoxicology and teratology, 42, 33–44. [Link]

-

Borland, L. M., et al. (2008). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Journal of neuroscience methods, 173(2), 258–266. [Link]

-

protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. [Link]

-

Imperato, A., & Di Chiara, G. (1988). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of neuroscience : the official journal of the Society for Neuroscience, 8(11), 4037–4045. [Link]

-

Wu, X., et al. (2011). 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is Enantioselectively Oxidized to Hydroxylated Metabolites by Rat Liver Microsomes. Chemical research in toxicology, 24(12), 2249–2257. [Link]

-

ResearchGate. (n.d.). The dopamine synapse. [Link]

-

Petrie, E. C., Lombrozo, L., & Csernansky, J. G. (1990). A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release. Brain research bulletin, 25(3), 423–427. [Link]

-

Jaquins-Gerstl, A., & Michael, A. C. (2015). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. ACS chemical neuroscience, 6(1), 115–123. [Link]

-

Maryland Department of the Environment. (2021). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C rev. 11/09/2021). [Link]

-

Ehrhart, J., et al. (2016). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical biochemistry, 506, 39–44. [Link]

-

ResearchGate. (n.d.). Diagram of the relationship between the synthesis and metabolism of dopamine. [Link]

-

Wu, X., et al. (2011). 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is enantioselectively oxidized to hydroxylated metabolites by rat liver microsomes. Chemical research in toxicology, 24(12), 2249–2257. [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

ResearchGate. (n.d.). Dopamine synthesis and metabolic pathways. [Link]

-

Human Metabolome Technologies. (n.d.). Dopamine's metabolism and pathways. [Link]

-

Paris, J. J., et al. (2018). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. The Journal of pharmacology and experimental therapeutics, 365(2), 346–357. [Link]

-

De Felip, E., et al. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International journal of environmental research and public health, 18(22), 12133. [Link]

-

National Center for Biotechnology Information. (2025). Metabolic pathway of dopamine synthesis and clearance. In: Parkinson's Disease. [Link]

-

Agency for Toxic Substances and Disease Registry. (2014). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?[Link]

-

TorHoerman Law. (2026). What Are The Long-Term Effects Of PCB Exposure?[Link]

-

T3DB. (2009). 2,2',3,3',4,5',6'-Heptachlorobiphenyl (T3D0566). [Link]

-

Wu, X., et al. (2011). 2,2′,3,3′,6,6′-Hexachlorobiphenyl (PCB 136) Is Enantioselectively Oxidized to Hydroxylated Metabolites by Rat Liver Microsomes. Chemical Research in Toxicology, 24(12), 2249-2257. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]

-

ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?[Link]

-

ResearchGate. (n.d.). Presynaptic terminal. [Link]

-

ResearchGate. (n.d.). Cartoon depicting a dopaminergic nerve terminal. [Link]

-

Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and molecular neurobiology, 39(6), 765–781. [Link]

-

Uwimana, E., et al. (2019). Embryonic Exposure to 2,2′,3,5′,6‐pentachlorobiphenyl (PCB‐95) Causes Developmental Malformations in Zebrafish. Environmental Toxicology and Chemistry, 38(11), 2499-2508. [Link]

Sources

- 1. mde.maryland.gov [mde.maryland.gov]

- 2. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. What Are The Long-Term Effects Of PCB Exposure? [torhoermanlaw.com]

- 5. A Comparison of Presynaptic and Postsynaptic Dopaminergic Agonists on Inhibitory Control Performance in Rats Perinatally Exposed to PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity of polychlorinated biphenyls: structure-activity relationship of individual congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-dioxin-like PCBs inhibit [(3)H]WIN-35,428 binding to the dopamine transporter: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-dioxin-like PCBs inhibit [3H]WIN-35,428 binding to the dopamine transporter : a structure–activity relationship study [diva-portal.org]

- 10. PCB95 and PCB153 Change Dopamine Levels and Turn-Over in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Sign In [cshprotocols.cshlp.org]

- 14. sites.pitt.edu [sites.pitt.edu]

- 15. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 18. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. um.edu.mt [um.edu.mt]

- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. en.humanmetabolome.com [en.humanmetabolome.com]

- 31. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Biotransformation of PCB 168 in Mammals

The following technical guide details the metabolic biotransformation of PCB 168 (2,3',4,4',5',6-Hexachlorobiphenyl), designed for researchers in toxicology and drug metabolism.

Technical Guide & Experimental Framework

Executive Summary

PCB 168 (this compound) is a di-ortho substituted, non-dioxin-like polychlorinated biphenyl congener.[1][2] Unlike coplanar PCBs that activate the Aryl Hydrocarbon Receptor (AhR), PCB 168 primarily interacts with the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), driving the induction of CYP2B and CYP3A subfamilies. Its biotransformation is characterized by a high degree of resistance to metabolism due to steric hindrance, yet it undergoes specific hydroxylation to form persistent phenolic metabolites (OH-PCBs) that exhibit distinct toxicological profiles, particularly in transthyretin (TTR) binding and neurotoxicity.

Chemical Identity & Structural Properties

Understanding the steric environment of PCB 168 is prerequisite to predicting its metabolic fate.

| Property | Detail |

| IUPAC Name | This compound |

| Structure | Ring A: 2,4,6-trichloro; Ring B: 3',4',5'-trichloro |

| Ortho-Substitution | Di-ortho (Positions 2, 6).[1][2] Prevents coplanarity between phenyl rings. |

| Chirality | Achiral . Both rings possess internal planes of symmetry (Ring A: symmetric at C1-C4; Ring B: symmetric at C1'-C4'). |

| Lipophilicity (log Kow) | ~7.2 (High bioaccumulation potential). |

| Metabolic Resistance | High. Chlorine substitution at 2,4,6 and 3',4',5' blocks major sites of enzymatic attack, forcing metabolism to sterically hindered positions.[1] |

Mechanisms of Biotransformation

The metabolism of PCB 168 in mammals proceeds primarily via Phase I oxidative hydroxylation mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.

Phase I: Oxidative Hydroxylation

Due to the blockade of para-positions (4, 4') and the crowded 2,4,6-substitution pattern, metabolism is slow.[1] Two primary metabolites have been identified in mammalian systems (e.g., rat, human plasma):[1]

-

2'-OH-PCB 168 (Major): Hydroxylation occurs on the less hindered Ring B at the ortho position (carbon 2' or 6'). This reaction is likely catalyzed by CYP2B or CYP3A isoforms.

-

3-OH-PCB 168 (Minor): Hydroxylation occurs on Ring A at the meta position (carbon 3 or 5). This requires the enzyme to insert oxygen between two chlorine atoms (2-Cl and 4-Cl), a reaction known as an "NIH shift" or direct insertion into a sterically crowded pocket.

Phase II: Conjugation

The resulting hydroxylated metabolites (OH-PCBs) are substrates for:

-

UDP-Glucuronosyltransferases (UGTs): Forming O-glucuronides for biliary excretion.

-

Sulfotransferases (SULTs): Forming sulfates.

Note on Methylsulfonyl Metabolites: Unlike congeners with 2,5-dichloro substitution patterns (e.g., PCB 149), PCB 168 lacks the specific substitution pattern required to readily form stable methylsulfonyl (MeSO2-) metabolites via the mercapturic acid pathway.[1]

Pathway Visualization

The following diagram illustrates the biotransformation flow of PCB 168.[3]

Caption: Metabolic pathway of PCB 168 showing CYP-mediated oxidation to phenolic metabolites and subsequent Phase II conjugation.

Experimental Protocols

This section details a self-validating workflow for assessing PCB 168 metabolism using liver microsomes.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (CLint) and identify metabolite profiles.

Reagents:

-

Liver Microsomes (Rat or Human, 20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: PCB 168 (purity >99%, dissolved in DMSO).

Protocol:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final conc) and Buffer at 37°C for 5 mins.

-

Substrate Addition: Spike PCB 168 (final conc. 1-10 µM). DMSO content must be <0.1% v/v to avoid enzyme inhibition.

-

Initiation: Add NADPH regenerating system.

-

Sampling: At t=0, 15, 30, 60, and 90 mins, remove 100 µL aliquots.

-

Termination: Immediately quench with 100 µL ice-cold acetonitrile containing Internal Standard (e.g., 13C12-PCB 168 ).

-

Self-Validation Step: Include a "No-NADPH" control to rule out non-enzymatic degradation. Include a positive control substrate (e.g., Testosterone for CYP3A, Bupropion for CYP2B) to verify microsomal viability.[1]

Extraction and Derivatization (GC-MS/MS)

Since OH-PCBs are polar, they require derivatization for Gas Chromatography.

Workflow:

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL Hexane:Methyl tert-butyl ether (MTBE) (1:1) to the quenched sample.

-

Vortex (2 min) and Centrifuge (3000 x g, 5 min).

-

Collect organic layer. Repeat twice.

-

-

Fractionation (Optional but Recommended):

-

Partition with Potassium Hydroxide (1M KOH in 50% Ethanol).

-

Neutral Fraction (Hexane): Contains parent PCB 168.

-

Phenolic Fraction (Aqueous): Acidify with H2SO4, then re-extract with Hexane/MTBE to isolate OH-PCBs.[1]

-

-

Derivatization:

-

Evaporate solvent under nitrogen.

-

Add Diazomethane (converts OH- to MeO-) or BSTFA + 1% TMCS (converts OH- to TMS-ether).

-

Pro-Tip: Methylation (Diazomethane) produces stable derivatives suitable for standard EI-MS; Silylation (BSTFA) is better for identifying unknown hydroxyl positions via fragmentation patterns.

-

-

Analysis: Inject into GC-MS/MS (Triple Quadrupole).

-

Column: DB-5ms or equivalent.

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Analytical Workflow Diagram

Caption: Analytical workflow for the separation and quantification of PCB 168 and its hydroxylated metabolites.

Toxicological Implications

The biotransformation of PCB 168 is not merely a detoxification process; the metabolites possess distinct biological activities.

Transthyretin (TTR) Binding

Hydroxylated metabolites, particularly 3-OH-PCB 168 , structurally resemble thyroxine (T4).[1]

-

Mechanism: The metabolite binds competitively to the T4 binding pocket of Transthyretin.

-

Consequence: Displacement of T4 leads to lowered circulating thyroid hormone levels (hypothyroxinemia) and potential delivery of the toxic metabolite across the blood-brain barrier (where TTR acts as a transporter).

Neurotoxicity

Non-dioxin-like PCBs (NDL-PCBs) and their metabolites are potent modulators of intracellular calcium.

-

Target: Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum.

-

Effect: OH-PCBs often show higher potency than the parent congener in sensitizing RyR1 and RyR2, leading to altered neuronal signaling and potential developmental neurotoxicity.

References

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). Source: Grimm, F. A., et al. (2015).[1][4][5] Critical Reviews in Toxicology. URL:[Link]

-

Hydroxylated polychlorinated biphenyls (OH-PCBs) in human blood plasma. Source: Hovander, L., et al. (2002).[1][6] Environmental Health Perspectives. URL:[Link]

-

Neurotoxicity of Polychlorinated Biphenyls (PCBs) and their Hydroxylated Metabolites. Source: Pessah, I. N., et al. (2019).[1] Neurotoxicology. URL:[Link]

-

Structure-activity relationships for the binding of hydroxylated polychlorinated biphenyls to transthyretin. Source: Chauhan, K. R., et al. (2000).[1] Toxicology and Applied Pharmacology. URL:[Link]

-

Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Source: Li, X., et al. (2022).[1][7] Environmental Science & Technology.[8][9] URL:[Link]

Sources

- 1. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmiter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]

- 2. epa.gov [epa.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Fetal Exposure to PCBs and Their Hydroxylated Metabolites in a Dutch Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body | Kobe University News site [kobe-u.ac.jp]

- 9. New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body | EurekAlert! [eurekalert.org]

Methodological & Application

High-Sensitivity GC-MS Quantitation of PCB 168 in Sediment

Methodology: Isotope Dilution GC-EI-MS (SIM)

Abstract

This protocol details the extraction, cleanup, and quantitation of PCB 168 (2,3',4,4',5',6-Hexachlorobiphenyl) in sediment matrices. Unlike standard Aroclor-based methods (e.g., EPA 8082), this guide utilizes a congener-specific approach adapted from EPA Method 1668C, optimized for single-quadrupole or triple-quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode. Special emphasis is placed on overcoming the "Sulfur-Lipid" interference complex inherent to sediment samples.

Introduction & Strategic Analysis

The Analyte: PCB 168

PCB 168 is a hexachlorobiphenyl with di-ortho substitution (2,6-position).[1] While not a dioxin-like PCB (which are non- or mono-ortho), it is a persistent environmental marker.

-

Molecular Weight: 360.88 g/mol

-

Key Challenge: PCB 168 is a minor constituent in technical mixtures (Aroclors) but can bioaccumulate. In gas chromatography, it frequently co-elutes with other hexachlorobiphenyls (e.g., PCB 132 or 153) on standard 5% phenyl columns, necessitating precise temperature programming or mass-spectral deconvolution.

The Matrix: Sediment

Sediment represents the "sink" for hydrophobic organic contaminants. Two primary interferences compromise GC-MS analysis of PCB 168:

-

Elemental Sulfur (

): Ubiquitous in anoxic sediments. -

Biogenic Lipids: High molecular weight waxes and oils that foul the GC inlet and column head.

Strategic Solution: This protocol employs Isotope Dilution Quantitation (IDQ) using

Experimental Design & Workflow

The following diagram outlines the critical path from raw sample to data, highlighting the mandatory sulfur cleanup step.

Figure 1: Analytical workflow for PCB 168 in sediment. Note the positioning of the Internal Standard spike prior to extraction to validate recovery.

Protocol: Sample Preparation

Reagents & Standards

-

Native Standard: PCB 168 (AccuStandard/Wellington).

-

Labeled Standard:

-PCB 168 (Essential for IDQ). -

Clean-up Reagents:

-

Activated Copper: Granular copper (20-30 mesh), activated with dilute HCl, rinsed with water/acetone/hexane until bright.

-

Acid Silica:[2] Silica gel (100-200 mesh) impregnated with 44% (w/w) concentrated sulfuric acid.

-

Step-by-Step Extraction

-

Drying: Freeze-dry 10-20g of wet sediment. Grind to a fine powder.

-

Spiking: Weigh 5.0 g of dried sediment into an extraction cell. Spike with 10 ng of

-PCB 168 directly onto the matrix. Allow to equilibrate for 30 mins. -

Extraction (Pressurized Liquid Extraction - PLE):

-

Concentration: Reduce extract volume to ~2 mL using a rotary evaporator or nitrogen blow-down (TurboVap). Do not dry completely.

The "Dual-Mode" Cleanup

Sediment extracts are dark and sulfurous. You must perform these steps in order:

-

Sulfur Removal (Copper Method):

-

Add ~2g of activated copper granules directly to the extract vial.

-

Shake vigorously for 2 minutes.

-

Visual Check: If copper turns black immediately, the surface is saturated with sulfur. Transfer extract to a new vial with fresh copper and repeat until copper remains bright.

-

-

Lipid/Pigment Removal (Acid Silica):

-

Final Concentration: Concentrate the cleaned extract to exactly 1.0 mL (or 100 µL for ultra-trace work). Add Recovery Standard (e.g.,

-PCB 138) prior to injection to monitor volumetric accuracy.

Protocol: Instrumental Analysis (GC-MS)[4][6][7][8]

Chromatographic Conditions

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms UI or Rtx-PCB (30m x 0.25mm x 0.25µm).

-

Note: A standard 5% phenyl column is sufficient, but be aware that PCB 168 elutes in the crowded Hexa-CB window.

-

-

Inlet: Splitless mode @ 280°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 100°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 2.5°C/min to 260°C (Critical for congener separation)

-

Ramp 3: 20°C/min to 320°C (Hold 5 min)

-

Mass Spectrometry Parameters (SIM)

Operate in SIM (Selected Ion Monitoring) mode to maximize sensitivity.

| Analyte Group | Target Ion (Quant) | Qualifier 1 | Qualifier 2 | Dwell Time |

| Native PCB 168 (Hexa-CB) | 360.0 | 362.0 | 290.0 (M-2Cl) | 50 ms |

| 372.0 | 374.0 | 302.0 | 50 ms |

-

Ion Logic: The molecular ion cluster (

) for Hexa-CB is centered at m/z 360. The ratio of 360:362 should be approximately 1.2 : 1.0 .

Data Analysis & Quality Control

Identification Criteria

A peak is confirmed as PCB 168 only if:

-

Retention Time: Matches the

-PCB 168 standard within ±0.05 minutes. -

Signal-to-Noise: S/N > 3:1 for all ions.

-

Ion Ratio: The ratio of ion 360 to 362 falls within ±15% of the theoretical value (or the daily calibration standard).

Quantification (Isotope Dilution)

Calculate concentration (

Where

QC Requirements Table

| QC Parameter | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | 1 per 20 samples | < 1/3 LOQ | Re-extract batch |

| LCS (Spiked Sand) | 1 per 20 samples | 70-130% Recovery | Check extraction efficiency |

| IS Recovery | Every Sample | 25-150% Recovery | Repeat cleanup or dilute |

| Ion Ratios | Every Peak | ±15% of Standard | Flag as interference |

Troubleshooting the "Sulfur Trap"

The most common failure mode in sediment analysis is sulfur breakthrough.

Figure 2: Decision tree for identifying sulfur interference in GC-MS chromatograms.

References

-

U.S. EPA. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[6][7] Office of Water. [Link][7]

-

U.S. EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IV. [Link]

-

U.S. EPA. (1996). Method 3660B: Sulfur Cleanup. SW-846 Update III. [Link]

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.[8] Application Note. [Link]

Sources

Precision Quantitation of PCB 168 via EPA Method 1668C

Executive Summary

This application note details the parameters and protocols for the specific detection and quantitation of PCB 168 (2,3',4,4',5',6-Hexachlorobiphenyl) using EPA Method 1668C. While Method 1668C is the "gold standard" for determining all 209 PCB congeners, PCB 168 presents unique challenges due to its elution proximity to other hexachlorobiphenyls and its non-toxic classification, which often leads to it being overlooked in standard "Toxic 12" panels.

This guide allows researchers to isolate PCB 168 with high specificity, utilizing High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) and Isotope Dilution Mass Spectrometry (IDMS).

Scientific Principle & Mechanism

The Power of Isotope Dilution

The core of this protocol is Isotope Dilution , a self-validating quantitation technique. Unlike external calibration, IDMS corrects for sample loss during the preparation phase.

-

Spiking: The sample is spiked with a known amount of isotopically labeled PCB 168 (

-PCB 168) before extraction. -

Processing: Any loss of native PCB 168 during extraction or cleanup is mirrored by the loss of the labeled analog.

-

Quantitation: The final result is calculated based on the ratio of the native signal to the labeled signal, effectively mathematically correcting for recovery.

HRMS Selectivity

PCB 168 (

Instrumentation & Parameters

GC Column Selection

Separation of the 209 congeners requires specific stationary phases. For PCB 168, the elution order changes significantly between phases.

-

Primary Column: SPB-Octyl (50% n-octyl/50% methyl siloxane).[1][2]

-

Why: Uniquely resolves PCB 168 from common co-eluters found on standard 5% phenyl columns.

-

-

Confirmation Column: DB-1 (100% dimethyl polysiloxane).

-

Usage: Required if co-elution is suspected or for method validation.

-

Mass Spectrometry Parameters (SIM Descriptors)

To detect PCB 168, the instrument must monitor the exact masses of the molecular ion cluster. For Hexachlorobiphenyls (Cl6), the M+2 and M+4 ions are monitored due to their high relative abundance.

Table 1: HRMS SIM Parameters for PCB 168

| Parameter | Native PCB 168 (Target) | |

| Primary Quantitation Ion (m/z) | 359.8415 (M+2) | 371.8817 (M+2) |

| Confirmation Ion (m/z) | 361.8385 (M+4) | 373.8788 (M+4) |

| Theoretical Ratio (M+2/M+4) | 1.24 | 1.24 |

| Ionization Mode | EI+ (Electron Impact) | EI+ |

| Electron Energy | 35-40 eV (Optimized for sensitivity) | 35-40 eV |

| Resolution |

Critical Note: The theoretical ratio of 1.24 is the "fingerprint" of the hexachlorobiphenyl cluster. If the acquired ratio deviates by more than ±15% (i.e., outside 1.05 – 1.43), the peak cannot be identified as PCB 168, regardless of retention time.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sampling to data generation, highlighting the self-validating QC steps.

Figure 1: Analytical workflow for PCB 168 ensuring isotope dilution integrity.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Weigh 10g (solid) or 1L (aqueous) of sample.

-

Crucial: Spike with 2.0 ng of

-PCB 168 before adding any solvent. This sets the baseline for recovery correction. -

Add drying agent (sodium sulfate) to solids to form a free-flowing powder.

Step 2: Extraction

-

Solids: Soxhlet extraction with Toluene or Methylene Chloride:Hexane (1:1) for 16-24 hours.

-

Liquids: Continuous Liquid-Liquid Extraction (CLLE) or Separatory Funnel extraction with Methylene Chloride.

-

Macro-Concentration: Use a Kuderna-Danish (K-D) concentrator to reduce volume to ~10 mL.

Step 3: Cleanup (The "Interference Removal" Phase) PCB 168 is non-polar. You must remove lipids and polar interferences to protect the MS source.

-

Acid/Base Wash: Wash extract with concentrated

until the acid layer is colorless (removes lipids/pigments). Wash with water, then base (KOH). -

Silica Gel Column: Load extract onto activated silica. Elute PCBs with Hexane.

-

Alumina Column: Used to separate PCBs from chlorinated pesticides.

Step 4: Final Concentration & Recovery Standard

-

Concentrate the cleaned extract to near dryness using a gentle stream of nitrogen.

-

Reconstitute in Nonane or Dodecane (Keeper solvent) to a final volume of 20

. -

Add Recovery Standard: Spike with

-PCB 178 (or another labeled congener not used as the internal standard). This allows you to calculate the absolute recovery of the internal standard itself.

Quality Assurance: The Self-Validating System

To ensure the data is trustworthy (E-E-A-T), the following criteria must be met for every batch.

Identification Criteria (Qualitative)

For a peak to be positively identified as PCB 168:

-

Retention Time (RT): The peak maximum must be within ±2 seconds of the

-PCB 168 internal standard. -

Signal-to-Noise (S/N): Both Quantitation (359.84) and Confirmation (361.84) ions must have S/N > 2.5.

-

Ion Abundance Ratio: The ratio of areas (359.84 / 361.84) must be within ±15% of the theoretical 1.24.

Quantitation Logic (Quantitative)

Concentration (

Where:

- = Area of native PCB 168 (sum of both ions).

-

= Area of labeled

- = Concentration of labeled internal standard.